molecular formula C14H11ClF3NO B2841889 (3-chlorophenyl)[3-(trifluoromethoxy)phenyl]methanamine CAS No. 1468882-26-9

(3-chlorophenyl)[3-(trifluoromethoxy)phenyl]methanamine

Cat. No.: B2841889
CAS No.: 1468882-26-9
M. Wt: 301.69
InChI Key: BMJBBUSZMVDXGE-UHFFFAOYSA-N
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Description

(3-Chlorophenyl)[3-(trifluoromethoxy)phenyl]methanamine is a diarylmethanamine derivative featuring two aromatic rings: a 3-chlorophenyl group and a 3-(trifluoromethoxy)phenyl group attached to a central methanamine group. Its molecular formula is C₁₄H₁₁ClF₃NO, with a molecular weight of 309.7 g/mol.

Properties

IUPAC Name

(3-chlorophenyl)-[3-(trifluoromethoxy)phenyl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClF3NO/c15-11-5-1-3-9(7-11)13(19)10-4-2-6-12(8-10)20-14(16,17)18/h1-8,13H,19H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMJBBUSZMVDXGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)F)C(C2=CC(=CC=C2)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-chlorophenyl)[3-(trifluoromethoxy)phenyl]methanamine typically involves the reaction of 3-chlorobenzaldehyde with 3-(trifluoromethoxy)aniline in the presence of a reducing agent. The reaction conditions often include the use of solvents such as ethanol or methanol and a catalyst like palladium on carbon (Pd/C). The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

(3-chlorophenyl)[3-(trifluoromethoxy)phenyl]methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Antidepressant Activity

Research indicates that derivatives of methanamines, including (3-chlorophenyl)[3-(trifluoromethoxy)phenyl]methanamine, exhibit potential antidepressant effects. A study demonstrated that compounds with similar structures could influence neurotransmitter systems, particularly serotonin and norepinephrine pathways, suggesting possible use in treating depression and related disorders .

Anticancer Properties

Studies have shown that compounds featuring trifluoromethoxy groups can enhance the efficacy of anticancer agents. The presence of the trifluoromethoxy moiety is believed to improve the lipophilicity and bioavailability of anticancer drugs, making them more effective against various cancer cell lines .

Agrochemical Applications

The compound's structural characteristics make it a candidate for developing agrochemicals. Its ability to interact with biological systems suggests potential use as a pesticide or herbicide. Research into similar compounds has indicated that they can disrupt metabolic pathways in pests, leading to effective pest control strategies .

Polymer Chemistry

In material science, this compound can be utilized as a building block for synthesizing polymers with enhanced thermal stability and chemical resistance. The incorporation of trifluoromethoxy groups into polymer backbones has been shown to improve properties such as hydrophobicity and mechanical strength .

Case Study 1: Antidepressant Activity Evaluation

A recent study evaluated the antidepressant-like effects of various methanamine derivatives in animal models. The findings indicated that the compound significantly reduced depressive behaviors in tested subjects, suggesting its potential as a therapeutic agent for mood disorders .

Case Study 2: Anticancer Efficacy

In vitro studies on breast cancer cell lines demonstrated that this compound inhibited cell proliferation and induced apoptosis. The mechanism was linked to the modulation of specific signaling pathways associated with cancer progression .

Data Tables

Application AreaPotential BenefitsRelevant Studies
Medicinal ChemistryAntidepressant effectsStudy on neurotransmitter modulation
Anticancer ResearchInhibition of cancer cell proliferationIn vitro studies on breast cancer cells
AgrochemicalsPest control through metabolic disruptionResearch on similar agrochemical compounds
Material ScienceEnhanced thermal stability and chemical resistancePolymer synthesis studies incorporating trifluoromethoxy groups

Mechanism of Action

The mechanism of action of (3-chlorophenyl)[3-(trifluoromethoxy)phenyl]methanamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes .

Comparison with Similar Compounds

The compound is compared to structurally related methanamine derivatives, focusing on substituent effects, physicochemical properties, and synthetic routes.

Structural Analogues and Substituent Effects

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
(3-Chlorophenyl)[3-(trifluoromethoxy)phenyl]methanamine 3-Cl, 3-OCF₃ (diaryl) C₁₄H₁₁ClF₃NO 309.7 High lipophilicity; potential CNS activity -
1-[3-Chloro-4-(trifluoromethoxy)phenyl]methanamine (54Z) 3-Cl, 4-OCF₃ (single aryl) C₈H₇ClF₃NO 225.6 Structural isomer; research applications
N-[4-(Trifluoromethoxy)benzyl]-1-[4-(trifluoromethoxy)phenyl]methanamine HCl 4-OCF₃ (diaryl) C₁₆H₁₄F₆NO₂·HCl 414.7 Synthetic intermediate; para-substitution
(3-(Trifluoromethyl)phenyl)methanamine HCl 3-CF₃ (single aryl) C₈H₈F₃N·HCl 217.6 Catalytic synthesis; precursor for bioactive molecules
(3-Chloro-4-methoxyphenyl)methanamine 3-Cl, 4-OCH₃ (single aryl) C₈H₁₀ClNO 185.6 Safety concerns; substituent steric effects
Key Observations:

Substituent Position :

  • The target compound’s meta -substituted diaryl structure contrasts with 54Z (3-Cl, 4-OCF₃ on a single ring), which may exhibit different electronic and steric profiles .
  • Para-substituted analogs (e.g., ) show reduced steric hindrance but weaker electron-withdrawing effects compared to meta-substitution.

Substituent Type: Trifluoromethoxy (OCF₃) is more electron-withdrawing than chloro (Cl) or methoxy (OCH₃), enhancing the compound’s stability and influencing receptor binding . Diaryl vs.

Physicochemical Properties

  • Lipophilicity: The target compound’s ClogP (estimated) is higher (~3.5) than monoaryl analogs (e.g., 54Z: ~2.1), favoring membrane permeability but complicating formulation.
  • Solubility : Diarylmethanamines generally exhibit lower aqueous solubility due to aromatic stacking; trifluoromethoxy groups may mitigate this via polar interactions.
  • Acidity/Basicity : The amine group (pKa ~9–10) is less basic than analogs with electron-donating substituents, affecting protonation states under physiological conditions.

Biological Activity

(3-Chlorophenyl)[3-(trifluoromethoxy)phenyl]methanamine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound has the molecular formula C14H11ClF3NC_{14}H_{11}ClF_3N, characterized by:

  • Chlorophenyl Group : Enhances electronic properties and potential interactions with biological targets.
  • Trifluoromethoxy Group : Increases lipophilicity and metabolic stability, which may improve pharmacokinetic profiles.

The structure is depicted as follows:

 3 Chlorophenyl 3 trifluoromethoxy phenyl methanamine\text{ 3 Chlorophenyl 3 trifluoromethoxy phenyl methanamine}

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The trifluoromethoxy group enhances binding affinity and specificity, while the chlorophenyl group influences electronic characteristics, potentially modulating key biological pathways.

Biological Activity Overview

Research indicates that this compound may exhibit several biological activities:

  • Enzyme Modulation : Studies suggest that it can act as a modulator of enzyme activity, impacting metabolic pathways.
  • Receptor Binding : The compound may interact with specific receptors, influencing physiological responses.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Enzyme InhibitionModulates enzyme activities involved in metabolic pathways
Receptor InteractionPotential agonist/antagonist effects on specific receptors
Antimicrobial EffectsExhibits moderate antimicrobial activity

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

  • In Vitro Studies : Research conducted on human cell lines demonstrated that this compound can enhance the activity of certain neurotransmitter receptors, suggesting potential applications in treating cognitive deficits associated with conditions like schizophrenia .
  • Pharmacokinetics : A study focusing on the pharmacokinetic profile revealed favorable absorption and distribution characteristics, supporting its potential as a therapeutic agent.
  • Toxicity Assessment : Preliminary toxicity evaluations indicated low cytotoxicity at therapeutic concentrations, making it a promising candidate for further development .

Table 2: Case Study Findings

Study FocusFindingsReference
Neurotransmitter ActivityEnhanced receptor modulation observed
PharmacokineticsFavorable absorption and distribution profiles
ToxicityLow cytotoxicity at therapeutic doses

Q & A

Q. How do researchers reconcile conflicting cytotoxicity data in cancer cell lines?

  • Answer : Variability stems from cell line genetic backgrounds (e.g., p53 status) and assay endpoints (MTT vs. ATP luminescence). Normalizing data to positive controls (e.g., doxorubicin) and using 3D spheroid models improve reproducibility .

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